ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate is a highly functionalized compound of interest in medicinal chemistry. It belongs to the class of benzoindoles, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indolisation–N-alkylation sequence, which is a rapid and high-yielding process . This method uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate the indole core structure. The reaction conditions often include the use of microwave irradiation to shorten reaction times .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethyl acetate, and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate: This compound shares a similar indole core structure but differs in its substituents.
6-bromo-5-hydroxy-1-methyl-2-(phenylsulfonylmethyl)indole-3-carboxylate: Another related compound with different functional groups.
Uniqueness
Ethyl 1-butyl-2-methyl-5-(propanoyloxy)-1H-benzo[g]indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propanoyloxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds .
Properties
Molecular Formula |
C23H27NO4 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 1-butyl-2-methyl-5-propanoyloxybenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C23H27NO4/c1-5-8-13-24-15(4)21(23(26)27-7-3)18-14-19(28-20(25)6-2)16-11-9-10-12-17(16)22(18)24/h9-12,14H,5-8,13H2,1-4H3 |
InChI Key |
RPHRLGXQTCAHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC(=O)CC)C(=O)OCC)C |
Origin of Product |
United States |
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